

Solubility of 1-Bromo-4-phenoxybenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-phenoxybenzene**

Cat. No.: **B089831**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1-Bromo-4-phenoxybenzene** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-Bromo-4-phenoxybenzene** in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. While specific quantitative solubility data for **1-Bromo-4-phenoxybenzene** is not extensively available in public literature, this guide outlines its expected solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Physicochemical Properties of 1-Bromo-4-phenoxybenzene

Property	Value
CAS Number	101-55-3 [1] [2] [3]
Molecular Formula	C ₁₂ H ₉ BrO [1] [2] [3]
Molecular Weight	249.10 g/mol [2]
Appearance	Liquid [2]
Melting Point	18 °C [2]
Boiling Point	305 °C [2]
Density	1.423 g/mL at 25 °C [2]

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent[\[4\]](#). **1-Bromo-4-phenoxybenzene** is a relatively non-polar molecule due to the presence of two aromatic rings. The ether linkage and the bromine atom introduce some polarity, but the overall character is dominated by the non-polar regions. Therefore, it is expected to be more soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of **1-Bromo-4-phenoxybenzene** in a range of common organic solvents. It is important to note that this is a qualitative assessment, and experimental determination is recommended for precise quantitative data[\[5\]](#).

Solvent Class	Solvent	Expected Solubility	Rationale
Non-polar Aprotic	Toluene	Soluble	The non-polar nature of toluene effectively solvates the non-polar aromatic rings of 1-Bromo-4-phenoxybenzene.
Benzene	Soluble	Similar to toluene, benzene is a non-polar aromatic solvent that can readily dissolve 1-Bromo-4-phenoxybenzene.	
Hexane	Sparingly Soluble	While non-polar, the aliphatic nature of hexane may be less effective at solvating the aromatic structure compared to aromatic solvents.	
Polar Aprotic	Diethyl Ether	Soluble	Diethyl ether has a moderate polarity and can interact with the ether linkage and the polarizable bromine atom, while also solvating the non-polar parts of the molecule.
Dichloromethane (DCM)	Soluble	DCM is a versatile solvent with moderate polarity that is expected to solubilize 1-Bromo-4-	

			phenoxybenzene effectively.
Acetone	Soluble		Acetone's polarity should be sufficient to dissolve 1-Bromo-4-phenoxybenzene.
Ethyl Acetate	Soluble		Ethyl acetate is a moderately polar solvent that should be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)	Soluble		DMSO is a highly polar aprotic solvent and is generally a good solvent for a wide range of organic compounds.
Polar Protic	Methanol	Sparingly Soluble	The ability to hydrogen bond is limited, and the high polarity of methanol may not be ideal for the largely non-polar solute.
Ethanol	Sparingly Soluble		Similar to methanol, ethanol's polarity and hydrogen bonding capability may limit the solubility of the non-polar 1-Bromo-4-phenoxybenzene.
Aqueous	Water	Insoluble	As a relatively non-polar organic molecule, 1-Bromo-4-

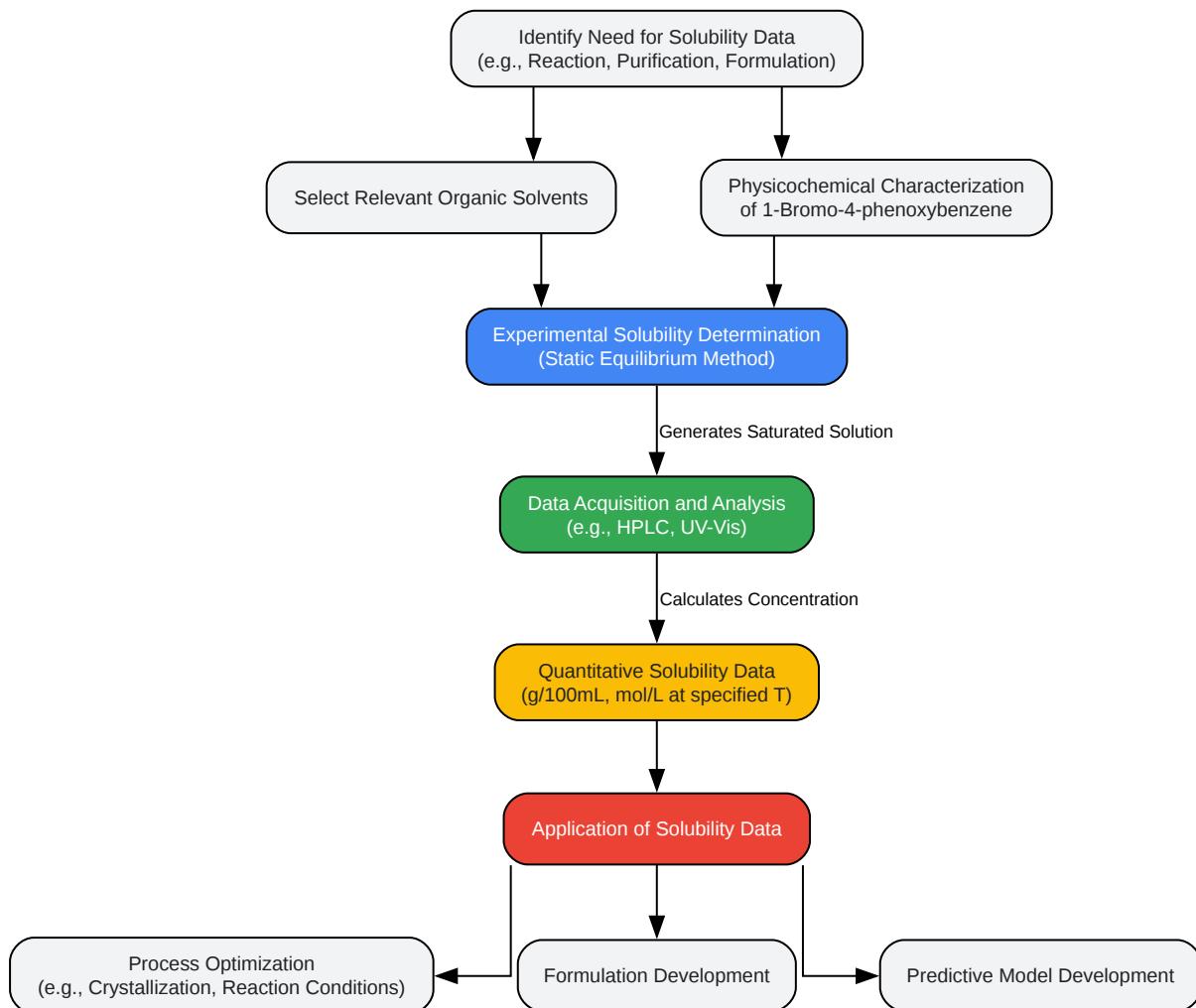
phenoxybenzene is expected to be insoluble in the highly polar, hydrogen-bonding environment of water.

Experimental Protocol for Solubility Determination: Static Equilibrium Method

The static equilibrium method, often referred to as the shake-flask method, is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent[6] [7].

Materials and Equipment

- **1-Bromo-4-phenoxybenzene** (solute)
- Selected organic solvents
- Analytical balance
- Vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)


Procedure

- Preparation of Solvent Systems: Prepare the desired organic solvents.

- Addition of Solute: Add an excess amount of **1-Bromo-4-phenoxybenzene** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Add a known volume or mass of the selected solvent to each vial.
- Sealing and Shaking: Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the analytical range of the chosen analytical method.
- Quantification: Analyze the concentration of **1-Bromo-4-phenoxybenzene** in the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation of Solubility: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial need for solubility data to its application in a research and development context.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination and application of solubility data.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of **1-Bromo-4-phenoxybenzene**. While quantitative data is not readily available in the public

domain, the provided qualitative assessment based on chemical principles and a detailed experimental protocol for the static equilibrium method empower researchers to determine its solubility in various organic solvents with high accuracy. This information is essential for the effective utilization of **1-Bromo-4-phenoxybenzene** in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]
- 2. 1-Bromo-4-phenoxybenzene | CAS 101-55-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. :: 1-Bromo-4-phenoxybenzene | CAS No.101-55-3 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Solubility of 1-Bromo-4-phenoxybenzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089831#solubility-of-1-bromo-4-phenoxybenzene-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com